molecular formula C8H4BrClN2 B11866942 2-Bromo-4-chloroquinazoline

2-Bromo-4-chloroquinazoline

Cat. No.: B11866942
M. Wt: 243.49 g/mol
InChI Key: RUJUBVLJDRNMHP-UHFFFAOYSA-N
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Description

2-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H4BrClN2. It is a versatile compound used as an intermediate in various chemical reactions and has significant applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloroquinazoline can be synthesized through several methods. One common approach involves the halogenation of quinazoline derivatives. For example, 2-trichloromethyl quinazolin-4(3H)-ones can be treated with tetrabutylammonium bromide and tetrabutylammonium iodide in the presence of phosphorus pentoxide in toluene under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloroquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity and preventing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinazoline
  • 4-Bromoquinazoline
  • 2,4-Dichloroquinazoline

Uniqueness

2-Bromo-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives. This dual halogenation provides enhanced reactivity and selectivity in various chemical reactions compared to its mono-halogenated counterparts .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

2-bromo-4-chloroquinazoline

InChI

InChI=1S/C8H4BrClN2/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H

InChI Key

RUJUBVLJDRNMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Br)Cl

Origin of Product

United States

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